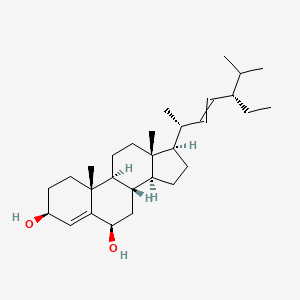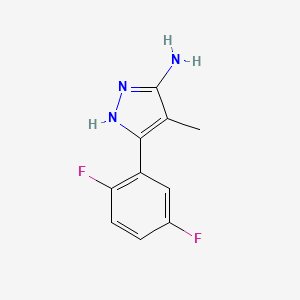
3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-difluorobenzaldehyde with hydrazine hydrate and acetylacetone under basic conditions. The reaction is carried out in ethanol at reflux temperature, leading to the formation of the desired pyrazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions: 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also induce apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death .
Comparison with Similar Compounds
- 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- 3-(2,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile
Comparison: Compared to its analogs, 3-(2,5-Difluorophenyl)-4-methyl-1H-pyrazol-5-amine exhibits unique properties due to the presence of the methyl group at the 4-position. This structural difference can influence its reactivity, biological activity, and overall stability. The compound’s unique substitution pattern makes it a valuable candidate for further research and development .
Properties
Molecular Formula |
C10H9F2N3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5-(2,5-difluorophenyl)-4-methyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H9F2N3/c1-5-9(14-15-10(5)13)7-4-6(11)2-3-8(7)12/h2-4H,1H3,(H3,13,14,15) |
InChI Key |
LMRAHLAEXMGSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NN=C1N)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


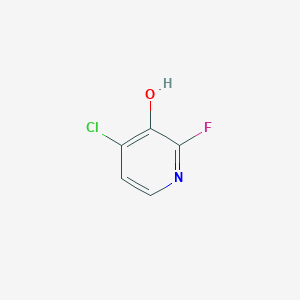
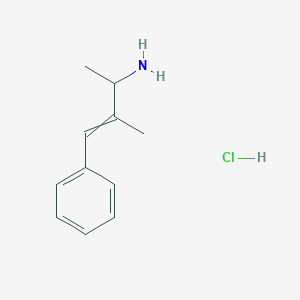
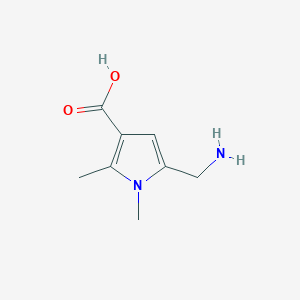

![7-Methylthiazolo[5,4-b]pyridin-2-amine](/img/structure/B12439598.png)
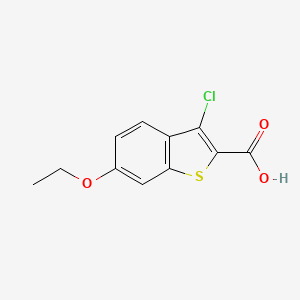
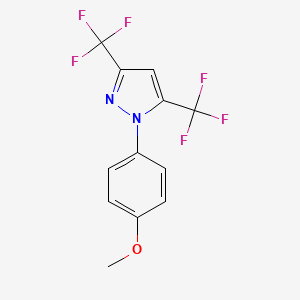
![3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine hydrochloride](/img/structure/B12439627.png)
![[(3-Methylfuran-2-yl)methyl]hydrazine](/img/structure/B12439633.png)
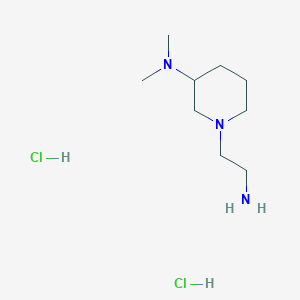
![5-Methyl-3-{[(piperidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B12439654.png)
